7-Methylfuro[3,2-c]pyridine
Overview
Description
7-Methylfuro[3,2-c]pyridine is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. It belongs to the furo[3,2-c]pyridine family, known for its diverse biological activities. This compound is characterized by a fused ring structure combining a furan ring and a pyridine ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-alkynyl-1-methylpyridin-2(1H)-ones with molecular iodine and sodium iodide, yielding the desired product in high yields (79%-92%) . Another method includes the use of fluorinated pyridines, where selective fluorination is achieved through various reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 7-Methylfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under specific conditions to achieve substitution.
Scientific Research Applications
7-Methylfuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Methylfuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes. This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects . The presence of the furan and pyridine rings allows for unique binding properties, enhancing its activity and selectivity .
Comparison with Similar Compounds
Furo[2,3-c]pyridine: Another member of the furopyridine family with similar structural features but different biological activities.
2-Methylfuro[3,2-c]pyridine: A closely related compound with a methyl group at a different position, leading to variations in its chemical and biological properties.
4-Chloromethyl-2-hetarylfuro[2,3-c]pyridine: A derivative with significant anti-infective activity.
Uniqueness: 7-Methylfuro[3,2-c]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
7-methylfuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-9-5-7-2-3-10-8(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTYYKRMSJSVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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